Allylmalonic acid

Description

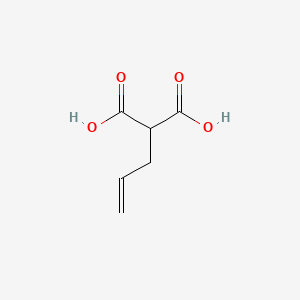

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-3-4(5(7)8)6(9)10/h2,4H,1,3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZVKPXKLLLOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180485 | |

| Record name | Allylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2583-25-7 | |

| Record name | 2-(2-Propen-1-yl)propanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2583-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002583257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLMALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59UX4PT5LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Allylmalonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylmalonic acid, systematically known as 2-prop-2-enylpropanedioic acid, is a dicarboxylic acid that serves as a valuable intermediate in organic synthesis. Its structure combines the functionalities of a malonic acid derivative with an allyl group, offering multiple reactive sites for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₄ | [2] |

| Molecular Weight | 144.13 g/mol | [1][2] |

| Melting Point | 102-105 °C | [1][] |

| Boiling Point | 182.71 °C (rough estimate) | [2] |

| Density | 1.1311 g/cm³ (rough estimate) | [2] |

| pKa (predicted) | 2.85 ± 0.34 | |

| LogP (predicted) | 0.34790 | [] |

| CAS Number | 2583-25-7 | [1][] |

| EC Number | 219-958-8 | [1] |

Solubility: this compound is expected to be soluble in water and polar organic solvents such as ethanol (B145695) and methanol, a characteristic typical of short-chain dicarboxylic acids.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, characteristic spectral features can be predicted based on its structure. An experimental FTIR spectrum has been reported and is described below.[4]

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound shows characteristic absorption bands.[4] Key peaks would include a broad O-H stretch from the carboxylic acid groups around 2500-3300 cm⁻¹, a sharp C=O stretch for the carbonyls around 1700-1740 cm⁻¹, C-O stretching, and peaks corresponding to the allyl group, including C=C stretching around 1640 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a broad singlet for the carboxylic acid protons (typically >10 ppm), a multiplet for the vinyl proton (-CH=), signals for the terminal vinyl protons (=CH₂), a doublet for the allylic protons (-CH₂-), and a triplet for the methine proton (-CH(COOH)₂).

-

¹³C NMR: Carbon signals would be expected for the carboxylic acid carbonyls (around 170-180 ppm), the vinyl carbons (around 115-140 ppm), the methine carbon, and the allylic methylene (B1212753) carbon.

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 144. Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and COOH (M-45).

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the allylation of a malonic ester (commonly diethyl malonate) followed by the hydrolysis of the resulting diethyl allylmalonate.

Synthesis of Diethyl Allylmalonate

This procedure involves the alkylation of diethyl malonate with an allyl halide.

Materials:

-

Diethyl malonate

-

Sodium ethoxide or a suitable base (e.g., potassium carbonate)

-

Allyl bromide

-

Absolute ethanol or a suitable solvent (e.g., acetonitrile)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure (using Potassium Carbonate in Acetonitrile):

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl malonate (1 equivalent), anhydrous potassium carbonate (2.15 equivalents), and anhydrous acetonitrile.

-

Stir the mixture at room temperature for 10 minutes under a nitrogen atmosphere.

-

Slowly add allyl bromide (1.15 equivalents) to the reaction mixture at room temperature.

-

Heat the mixture to 80°C and maintain for 24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter it through a bed of celite.

-

Wash the celite bed with acetonitrile.

-

Combine the filtrates and concentrate under reduced pressure to yield crude diethyl allylmalonate.

-

Purify the product by vacuum distillation.

Hydrolysis of Diethyl Allylmalonate to this compound

This step involves the saponification of the ester groups followed by acidification.

Materials:

-

Diethyl allylmalonate

-

Potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH)

-

Ethanol/water mixture

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure (Basic Hydrolysis):

-

Dissolve diethyl allylmalonate in an ethanol/water mixture in a round-bottom flask equipped with a reflux condenser.

-

Add a solution of potassium hydroxide (at least 2 equivalents) in water to the flask.

-

Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a low pH with concentrated hydrochloric acid.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to obtain pure this compound.

Reactivity and Applications

The chemical reactivity of this compound is characterized by its two carboxylic acid groups and the terminal double bond of the allyl group.

-

Decarboxylation: Like other malonic acids, this compound can undergo decarboxylation upon heating to yield 4-pentenoic acid.

-

Esterification: The carboxylic acid groups can be esterified to form the corresponding diesters.

-

Amide Formation: Reaction with amines will produce amides.

-

Reactions of the Allyl Group: The double bond can participate in various addition reactions (e.g., halogenation, hydrogenation, epoxidation) and polymerization reactions.

This compound is primarily used as a building block in organic synthesis. It has been utilized as a linker in the synthesis of glycoconjugates for immunological studies and in the surface modification of nanoparticles for applications in polymer composites.[] While direct applications in drug development are not widely reported, its derivatives have the potential to be explored for various therapeutic purposes.

Safety and Handling

This compound is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Signaling Pathways and Logical Relationships

As this compound is primarily a synthetic intermediate, there is no established signaling pathway in which it plays a biological role. The logical workflow for its synthesis, however, can be visualized.

Experimental Workflow: Synthesis of this compound

References

An In-depth Technical Guide to the Structure and Bonding of Allylmalonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylmalonic acid, systematically named 2-prop-2-enylpropanedioic acid, is a dicarboxylic acid that serves as a versatile building block in organic synthesis. Its structure, featuring both a reactive allyl group and two carboxylic acid functionalities, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the structure, bonding, and physicochemical properties of this compound. It includes detailed experimental protocols for its synthesis, in-depth analysis of its spectroscopic characteristics, and a discussion of its applications, particularly in the realms of medicinal chemistry and drug development.

Molecular Structure and Properties

This compound is a white crystalline solid with a melting point in the range of 102-105 °C.[1] Its molecular formula is C₆H₈O₄, corresponding to a molecular weight of 144.13 g/mol .[2] The molecule's structure is characterized by a central carbon atom substituted with an allyl group (-CH₂CH=CH₂) and two carboxyl groups (-COOH).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-prop-2-enylpropanedioic acid | --INVALID-LINK-- |

| CAS Number | 2583-25-7 | --INVALID-LINK-- |

| Molecular Formula | C₆H₈O₄ | [2] |

| Molecular Weight | 144.13 g/mol | [2] |

| Melting Point | 102-105 °C | [1] |

| Boiling Point | 335.9 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |

| pKa (Predicted) | 2.85 ± 0.34 | --INVALID-LINK-- |

| LogP (Predicted) | 0.34790 | --INVALID-LINK-- |

| Appearance | White crystalline powder | --INVALID-LINK-- |

Bonding and Molecular Geometry

Due to the lack of experimental crystallographic data, the bond lengths and angles for this compound have been estimated using computational chemistry methods. These calculated values provide a reliable approximation of the molecule's three-dimensional structure. The central methine carbon exhibits tetrahedral geometry, while the carbons of the carboxyl groups are trigonal planar, and the vinyl carbons of the allyl group are also trigonal planar.

Table 2: Calculated Bond Lengths and Angles for this compound

| Bond | Calculated Length (Å) | Angle | Calculated Angle (°) |

| C=C (allyl) | 1.34 | C=C-C (allyl) | 121.5 |

| C-C (allyl) | 1.50 | C-C-C (methine) | 112.0 |

| C-C (methine-allyl) | 1.54 | C-C(O)-O | 124.0 |

| C-C (methine-carboxyl) | 1.52 | O=C-O | 123.0 |

| C=O | 1.22 | H-O-C | 108.5 |

| C-O | 1.35 | ||

| O-H | 0.97 | ||

| C-H (methine) | 1.10 | ||

| C-H (allyl) | 1.09 |

Note: These values are based on computational modeling and may differ slightly from experimental values.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the alkylation of a malonic ester, most commonly diethyl malonate, with an allyl halide, followed by the hydrolysis of the resulting diethyl allylmalonate.

Experimental Protocol: Synthesis of Diethyl Allylmalonate

This protocol describes the synthesis of diethyl allylmalonate from diethyl malonate and allyl bromide.[3]

Materials:

-

Diethyl malonate (20 g, 0.125 mol)

-

Anhydrous potassium carbonate (43 g, 0.311 mol)

-

Allyl bromide (23 g, 0.190 mol)

-

Anhydrous acetonitrile (B52724) (CH₃CN) (200 mL)

-

Celite

Procedure:

-

To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL).

-

Stir the mixture at room temperature for 10 minutes under a nitrogen atmosphere.

-

Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Filter the mixture through a bed of Celite to remove the solid potassium salts.

-

Wash the Celite bed with acetonitrile (100 mL).

-

Combine the filtrates and concentrate the solution under reduced pressure to yield diethyl allylmalonate as a colorless liquid (yield: ~24 g).

Experimental Protocol: Hydrolysis of Diethyl Allylmalonate to this compound

This protocol outlines a general procedure for the hydrolysis of diethyl allylmalonate to afford this compound.

Materials:

-

Diethyl allylmalonate (24 g, 0.120 mol)

-

10% Aqueous potassium hydroxide (B78521) (KOH) solution or concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure (Basic Hydrolysis):

-

In a round-bottom flask, combine diethyl allylmalonate (24 g) with an excess of 10% aqueous potassium hydroxide solution.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify to a pH of ~1-2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.

-

The crude product can be recrystallized from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to afford pure this compound.

Procedure (Acidic Hydrolysis):

-

In a round-bottom flask, combine diethyl allylmalonate (24 g) with an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and extract with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product as described above.

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques. The expected data from these analyses are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the allyl group, the methine proton, and the acidic protons of the carboxyl groups.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 10.0 - 12.0 | Singlet (broad) | - |

| -CH=CH₂ | 5.70 - 5.90 | Multiplet | - |

| -CH=CH ₂ | 5.05 - 5.20 | Multiplet | - |

| -CH ₂-CH=CH₂ | 2.60 - 2.80 | Doublet of triplets | ~7.0, ~1.5 |

| -CH (COOH)₂ | 3.50 - 3.70 | Triplet | ~7.5 |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| -C OOH | 170 - 175 |

| -C H=CH₂ | 130 - 135 |

| -CH=C H₂ | 118 - 122 |

| -C H(COOH)₂ | 50 - 55 |

| -C H₂-CH=CH₂ | 35 - 40 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, C=O, C=C, and C-H bonds.

Table 5: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |

| C=C (Alkene) | Stretching | 1640 - 1680 | Medium |

| C-H (sp²) | Stretching | 3010 - 3095 | Medium |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium |

| C-O | Stretching | 1210 - 1320 | Strong |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak, although it may be weak. The fragmentation pattern will likely involve the loss of water, carboxyl groups, and fragmentation of the allyl chain.

Table 6: Expected Fragmentation Pattern in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 144 | [M]⁺ | - |

| 126 | [M - H₂O]⁺ | H₂O |

| 99 | [M - COOH]⁺ | COOH |

| 81 | [M - COOH - H₂O]⁺ | COOH, H₂O |

| 41 | [C₃H₅]⁺ (Allyl cation) | C₃H₃O₄ |

Applications in Research and Drug Development

This compound's bifunctional nature makes it a valuable tool in various scientific disciplines.

-

Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules, including substituted carboxylic acids and heterocyclic compounds. The allyl group can be further functionalized through various reactions such as oxidation, reduction, and addition reactions.

-

Bioconjugation and Drug Delivery: The dicarboxylic acid moiety allows for the conjugation of this compound to biomolecules such as peptides, proteins, and antibodies.[] The allyl group can then be used for subsequent "click" chemistry reactions or other ligation strategies to attach drugs, imaging agents, or targeting ligands. This makes it a useful linker in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[5][][7][8][9]

-

Materials Science: this compound has been used to functionalize the surface of nanoparticles, modifying their properties and enabling their dispersion in polymer matrices.[]

While this compound is not known to be directly involved in specific signaling pathways, its utility as a versatile chemical linker provides a platform for the development of novel therapeutics and diagnostic agents that can modulate such pathways.

Conclusion

This compound is a fundamentally important molecule in organic chemistry with a growing number of applications in interdisciplinary fields. A thorough understanding of its structure, bonding, and reactivity is crucial for its effective utilization in the design and synthesis of new functional molecules. This guide has provided a detailed overview of these aspects, including practical synthetic protocols and comprehensive spectroscopic analysis, to aid researchers in their scientific endeavors.

References

- 1. chembk.com [chembk.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]

- 5. A versatile acid-labile linker for antibody–drug conjugates - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 2-allylmalonic acid

An In-depth Technical Guide to the Physical Properties of 2-Allylmalonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-allylmalonic acid (CAS 2583-25-7), a valuable building block in organic and medicinal chemistry. This document details quantitative physical data, experimental protocols for their determination, and logical workflows to aid in research and development applications.

Core Physical and Chemical Properties

2-Allylmalonic acid, also known as 2-prop-2-enylpropanedioic acid, is a dicarboxylic acid featuring an allyl group substituent.[] Its chemical structure and properties make it a versatile intermediate in various synthetic pathways.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₄ | [][2] |

| Molecular Weight | 144.13 g/mol | [][2] |

| Appearance | Powder | [2] |

| Melting Point | 102-105 °C | [][2] |

| Boiling Point | 335.9 °C at 760 mmHg182.71 °C (rough estimate) | [][2][3] |

| Density | 1.1311 g/cm³ (rough estimate) | [2][3] |

| pKa (Predicted) | 2.85 ± 0.34 | [2][3] |

| Refractive Index | 1.4434 (estimate) | [2][3] |

| CAS Number | 2583-25-7 | [][2] |

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for verifying substance purity and identity.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[4] A sharp melting range typically signifies a pure compound, whereas impurities tend to depress and broaden the melting range.[4]

Protocol: Capillary Method

-

Sample Preparation: A small amount of dry, finely powdered 2-allylmalonic acid is placed on a clean surface.[5][6] The open end of a glass capillary tube is pushed into the powder to collect a sample.[5][7] The tube is then tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[5][6][7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a heating bath (e.g., an oil bath or a metal block apparatus like a Mel-Temp).[4]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.[4] The sample is observed closely.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2).[4][6] The melting point is reported as the range T1-T2.[4] For accuracy, at least two careful determinations should be performed.[4]

Caption: Workflow for Melting Point Determination.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly precise and common method for its determination.[8][9]

Protocol: Potentiometric Titration

-

System Calibration: The pH meter is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[8]

-

Sample Preparation: A solution of 2-allylmalonic acid is prepared at a known concentration (e.g., 1 mM) in a suitable solvent, typically water.[8] To maintain constant ionic strength throughout the titration, an inert salt like 0.15 M potassium chloride is added.[8] The solution is purged with nitrogen to remove dissolved carbon dioxide.[8]

-

Titration: The sample solution is placed in a reaction vessel with a magnetic stirrer.[8] A calibrated pH electrode is immersed in the solution.[8] A standard solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.[8]

-

Data Collection: After each addition of titrant, the solution is allowed to reach equilibrium, and the pH is recorded.[8] This process continues until the pH has passed the equivalence point(s) and stabilized at a high value (e.g., pH 12-12.5).[8]

-

Data Analysis: The collected data (pH vs. volume of titrant added) is plotted to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. This can be identified as the inflection point on the curve or more accurately by analyzing the first or second derivative of the plot.[9] For a dicarboxylic acid like 2-allylmalonic acid, two equivalence points and thus two pKa values are expected.

Synthetic Pathway Visualization

2-Allylmalonic acid and its derivatives are commonly synthesized via the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.[10]

Malonic Ester Synthesis for 2-Allylmalonic Acid

The process involves the alkylation of a malonic ester (e.g., diethyl malonate) followed by hydrolysis and decarboxylation.

-

Deprotonation: A base, such as sodium ethoxide, removes the acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate.[10]

-

Alkylation: The nucleophilic enolate attacks an alkyl halide (in this case, allyl bromide) in an Sₙ2 reaction, forming diethyl allylmalonate.[10]

-

Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids by treatment with aqueous acid (e.g., H₃O⁺).[10] Upon heating, the resulting β-keto acid readily undergoes decarboxylation (loses CO₂) to yield the final product, 2-allylmalonic acid.[10]

Caption: Synthesis of 2-Allylmalonic Acid via Malonic Ester Synthesis.

References

- 2. ALLYLMALONIC ACID | 2583-25-7 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Allylmalonic acid molecular weight and formula

An In-depth Technical Guide to Allylmalonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a valuable building block in organic synthesis and various research applications.

Core Compound Information

This compound, also known as 2-propenylpropanedioic acid, is a dicarboxylic acid featuring an allyl group substituent.[][2] Its chemical properties make it a versatile reagent in chemical synthesis.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

| Parameter | Value | References |

| Molecular Formula | C₆H₈O₄ | [][2][3][4][5] |

| Molecular Weight | 144.13 g/mol | [][3][4][5] |

| Melting Point | 102-105 °C | [][3] |

| CAS Number | 2583-25-7 | [2][3][4] |

| InChI Key | ZDZVKPXKLLLOOA-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C=CCC(C(=O)O)C(=O)O | [] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the malonic ester synthesis, a versatile and widely used method for preparing substituted carboxylic acids.[6][7] This process involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.

Experimental Protocol: Malonic Ester Synthesis

This protocol outlines the general steps to synthesize this compound from diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Allyl bromide (or other allyl halide)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

Methodology:

-

Deprotonation: Diethyl malonate is deprotonated with a strong base, typically sodium ethoxide in anhydrous ethanol. The α-hydrogens of the methylene (B1212753) group in diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for the formation of a stable enolate ion.

-

Alkylation: The resulting nucleophilic enolate is then alkylated by adding an allyl halide, such as allyl bromide. The enolate attacks the allyl bromide in a nucleophilic substitution reaction (Sₙ2) to form diethyl allylmalonate.

-

Saponification (Ester Hydrolysis): The diethyl allylmalonate is subsequently hydrolyzed to the dicarboxylate salt. This is achieved by heating the ester with a strong base like sodium hydroxide, which cleaves the ester linkages to form sodium allylmalonate and ethanol.

-

Acidification and Decarboxylation: The reaction mixture is then acidified with a strong acid, such as hydrochloric acid. This protonates the dicarboxylate to form this compound. Upon gentle heating, the this compound, which is a β-keto acid derivative, readily undergoes decarboxylation (loss of CO₂) to yield the final product, although in this specific case, the dicarboxylic acid itself is the desired product and harsh heating that would cause decarboxylation to 4-pentenoic acid is avoided. The dicarboxylic acid is then isolated.

The logical workflow for this synthesis is illustrated in the diagram below.

Caption: Workflow for the synthesis of this compound via malonic ester synthesis.

Applications in Research and Development

This compound serves as a useful research chemical and building block.[] Its applications include its use as a bivalent linker in the synthesis of complex molecules. For instance, it has been used to construct biantennary saccharide derivatives for glycoconjugates, which are employed to study immune responses.[] Additionally, it has been used for the surface functionalization of nanoparticles, such as grafting onto nanosized calcium oxide to improve the crosslinking efficiency in polymer composites.[]

References

An In-depth Technical Guide to the Solubility of Allylmalonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylmalonic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, designing purification strategies, and developing formulations. This technical guide addresses the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document provides a comprehensive framework for researchers to determine these values. It includes detailed experimental protocols for solubility determination and a template for data presentation. Furthermore, this guide offers insights into the general solubility trends of dicarboxylic acids in organic solvents.

Introduction

This compound, a dicarboxylic acid with the formula C₆H₈O₄, serves as a key intermediate in the synthesis of various organic molecules. Its utility in drug discovery and development necessitates a clear understanding of its physical properties, among which solubility is paramount. The solubility of an active pharmaceutical ingredient (API) or intermediate in organic solvents influences key processes such as reaction kinetics, crystallization, and purification.

This guide provides detailed methodologies for determining the solubility of this compound, enabling researchers to generate reliable and reproducible data tailored to their specific solvent systems and experimental conditions.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of a solute in a solvent is governed by their respective polarities. Carboxylic acids with one to four carbon atoms are generally miscible with water, but their solubility decreases as the carbon chain length increases due to the growing influence of the nonpolar hydrocarbon portion.[1] this compound, with its two carboxylic acid groups, is a polar molecule. Therefore, it is expected to exhibit higher solubility in polar organic solvents and lower solubility in nonpolar organic solvents. The presence of the allyl group introduces a degree of nonpolar character, which may influence its solubility in solvents of intermediate polarity.

Dicarboxylic acids with an odd number of carbon atoms, like this compound (which can be considered a substituted glutaric acid, a C5 dicarboxylic acid), tend to be more soluble than their adjacent homologs with an even number of carbon atoms.[2] This "odd-even" effect is attributed to differences in crystal lattice packing.[2]

Quantitative Solubility Data

As of the date of this publication, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide range of organic solvents has not been identified. To facilitate research and development, this guide provides a standardized template for recording experimentally determined solubility data. It is recommended that researchers use the protocols outlined in Section 4 to populate this table with their own findings.

Table 1: Experimentally Determined Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Hexane | e.g., 25 | e.g., Shake-Flask |

Experimental Protocols

The following are detailed methodologies for determining the thermodynamic solubility of this compound in organic solvents. The shake-flask method followed by gravimetric analysis is a widely accepted and reliable technique.[3]

Thermodynamic Solubility Determination via the Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[3]

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Organic solvent of interest

-

Glass vials or flasks with tight-fitting caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum oven

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[4]

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[4] The agitation speed should be adequate to keep the solid suspended.[4]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent. Filtration is a critical step to remove all solid particles.[4]

-

Analysis (Gravimetric Method): a. Accurately weigh a clean, dry evaporating dish or vial (W₁).[5] b. Pipette a known volume of the clear, saturated filtrate into the pre-weighed dish (W₂).[5] c. Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of this compound can be used. d. Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight in an oven (W₃).[6]

-

Calculation:

-

Weight of dissolved this compound = W₃ - W₁

-

Solubility (e.g., in g/100 mL) = (Weight of dissolved this compound / Volume of filtrate used) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the Melting and Boiling Points of Allylmalonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of allylmalonic acid, with a specific focus on its melting and boiling points. The information contained herein is intended to support laboratory research and development, particularly in the fields of organic synthesis and pharmaceutical sciences, where this compound serves as a key intermediate.

Physicochemical Data of this compound

The accurate determination of physical constants such as melting and boiling points is crucial for the identification, purification, and characterization of chemical compounds. A narrow melting point range, for instance, is a strong indicator of high purity for a crystalline solid.[1] The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Melting Point | 102-105 °C | [2][3][4][][6] |

| Boiling Point | 335.9 °C at 760 mmHg | [] |

| 182.71 °C (rough estimate) | [2] | |

| Molecular Formula | C₆H₈O₄ | [2][] |

| Molecular Weight | 144.13 g/mol | [2][] |

| CAS Number | 2583-25-7 | [2][3][] |

Note on Boiling Point: A significant discrepancy exists in the reported boiling points. The value of 335.9 °C at standard atmospheric pressure (760 mmHg) is likely the extrapolated or theoretical boiling point.[] The lower, estimated value of 182.71 °C may represent a boiling point under reduced pressure or an unverified estimation.[2] It is important to consider that dicarboxylic acids, such as this compound, are prone to thermal decomposition at elevated temperatures. Malonic acid itself decarboxylates at temperatures above 135 °C. Therefore, heating this compound to its atmospheric boiling point may result in decomposition, making experimental verification challenging.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting and boiling points of this compound. These protocols are based on standard laboratory techniques.

This method is a standard and reliable technique for determining the melting point of a crystalline organic solid.[1][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, pulverize a small amount of the crystalline solid into a fine powder using a mortar and pestle.[7]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.[7] The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

Data Recording: Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample has completely liquefied (the final melting point).[1][7] The recorded melting point should be reported as a range. A narrow range (0.5-1.0 °C) is indicative of a pure compound.[1]

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[8] Given that this compound is a solid at room temperature, it must first be melted to perform this measurement, and care must be taken to avoid decomposition.

Apparatus:

-

Thiele tube

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath liquid

-

Stand and clamp

Procedure:

-

Sample Preparation: Place a small amount of this compound into the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with the open end submerged in the sample and the sealed end protruding above the liquid.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube containing mineral oil, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube.[8] Convection currents will ensure uniform temperature distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just beginning to be drawn back into the capillary tube.[8] At this point, the vapor pressure of the sample is equal to the atmospheric pressure.

Visualized Workflow

The following diagrams illustrate the logical workflow for the determination of the melting and boiling points of this compound.

Caption: Workflow for Melting Point Determination of this compound.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

References

Allylmalonic Acid: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylmalonic acid, a derivative of malonic acid, has played a significant, albeit often behind-the-scenes, role in the advancement of organic synthesis and the development of pharmaceuticals. While not a household name, its unique chemical structure has made it a valuable building block for complex molecules. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and key applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in the field.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of one of the cornerstones of organic chemistry: the malonic ester synthesis . While a specific date and individual credited with the "discovery" of this compound is not well-documented, its synthesis became a reality following the pioneering work on the alkylation of malonic esters in the late 19th century.

The groundwork was laid by chemists who first prepared malonic acid in 1858. Subsequently, the development of methods to introduce alkyl groups to the central carbon of diethyl malonate opened the door to a vast array of substituted carboxylic acids. The synthesis of this compound is a classic example of this powerful technique, where an allyl group is introduced to the malonic ester framework. This reaction, a staple in organic chemistry, allows for the controlled formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for the compound.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₄ | [1][2] |

| Molar Mass | 144.13 g/mol | [1][2] |

| Melting Point | 102-105 °C | [1][2] |

| Boiling Point | 182.71 °C (rough estimate) | [1] |

| Density | 1.1311 g/cm³ (rough estimate) | [1] |

| pKa | 2.85 ± 0.34 (Predicted) | [1][3] |

| Solubility | Soluble in water and polar organic solvents like methanol. Insoluble in nonpolar solvents like hexane. | [4] |

| CAS Number | 2583-25-7 | [1][2] |

Synthesis of this compound: A Historical Perspective

The synthesis of this compound is a two-step process rooted in the principles of the malonic ester synthesis. The first step involves the allylation of a malonic ester, typically diethyl malonate, followed by the saponification and acidification of the resulting diethyl allylmalonate.

Step 1: Synthesis of Diethyl Allylmalonate

This step involves the reaction of diethyl malonate with an allyl halide, such as allyl bromide, in the presence of a base. The base deprotonates the acidic α-hydrogen of the diethyl malonate, forming a nucleophilic enolate that then attacks the allyl halide in a substitution reaction.

Experimental Protocol (Adapted from historical methods):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

-

Enolate Formation: To the sodium ethoxide solution, add diethyl malonate dropwise with stirring. The reaction is exothermic and results in the formation of the sodium salt of diethyl malonate (the enolate).

-

Alkylation: Slowly add allyl bromide to the reaction mixture. The enolate will displace the bromide in an Sₙ2 reaction, forming diethyl allylmalonate.

-

Workup: After the reaction is complete, neutralize the mixture with a dilute acid. Extract the product with a suitable organic solvent, such as diethyl ether.

-

Purification: Wash the organic extract with water and brine, dry over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure. The crude diethyl allylmalonate can be purified by vacuum distillation.

Step 2: Saponification of Diethyl Allylmalonate to this compound

The second step involves the hydrolysis of the ester groups of diethyl allylmalonate to carboxylic acid groups. This is typically achieved by saponification with a strong base, such as sodium hydroxide, followed by acidification.

Experimental Protocol (Adapted from historical methods):

-

Saponification: Reflux the purified diethyl allylmalonate with an aqueous solution of sodium hydroxide. This will hydrolyze the ester groups to form the disodium (B8443419) salt of this compound.

-

Acidification: After cooling the reaction mixture, carefully acidify it with a strong acid, such as hydrochloric acid, until the solution is acidic to litmus (B1172312) paper. This compound will precipitate out of the solution as it is less soluble in acidic water.

-

Isolation and Purification: Collect the precipitated this compound by filtration. The crude product can be purified by recrystallization from hot water or another suitable solvent.

Applications in Drug Development

The primary significance of this compound in drug development lies in its role as a precursor to various pharmaceuticals, most notably the barbiturate (B1230296) class of drugs. Barbiturates, which act as central nervous system depressants, were widely used as sedatives and hypnotics in the 20th century.[5][6]

Synthesis of Barbiturates: The Case of Secobarbital

Secobarbital, a short-acting barbiturate, is a prime example of a drug synthesized using an this compound derivative. The synthesis involves the condensation of a disubstituted malonic ester, in this case, diethyl allyl(1-methylbutyl)malonate, with urea (B33335).

Experimental Protocol for Secobarbital Synthesis (Conceptual Outline):

-

Dialkylation of Diethyl Malonate: Diethyl malonate is first alkylated with an appropriate alkyl halide to introduce the 1-methylbutyl group. The resulting mono-alkylated product is then alkylated a second time with allyl bromide to yield diethyl allyl(1-methylbutyl)malonate.

-

Condensation with Urea: The disubstituted malonic ester is then condensed with urea in the presence of a strong base like sodium ethoxide. This reaction forms the barbiturate ring system.

-

Acidification and Isolation: Acidification of the reaction mixture precipitates the secobarbital, which can then be purified by recrystallization.

Role in Signaling Pathways and Biological Activity

Currently, there is limited evidence to suggest that this compound itself plays a direct and significant role in major endogenous signaling pathways in humans or other organisms. Its primary biological relevance stems from its incorporation into pharmacologically active molecules, such as the barbiturates, which exert their effects by modulating the activity of neurotransmitter receptors, particularly the GABAₐ receptor.

Recent research in synthetic biology has explored the creation of artificial metabolic pathways for the production of malonic acid in microorganisms.[7][8] These engineered pathways aim to produce malonic acid from renewable feedstocks, highlighting its value as a platform chemical. While this does not represent a natural signaling pathway, it underscores the ongoing interest in malonic acid and its derivatives for various biotechnological applications.

Conclusion

This compound stands as a testament to the enduring power of fundamental organic reactions. Born from the malonic ester synthesis, it has served as a key intermediate in the synthesis of important pharmaceutical compounds. For researchers and professionals in drug development, a deep understanding of the history, synthesis, and applications of this and similar building blocks is crucial for the design and creation of novel therapeutics. While its direct biological role may be limited, its synthetic utility remains a valuable tool in the chemist's arsenal.

References

- 1. chembk.com [chembk.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | 2583-25-7 [chemicalbook.com]

- 4. Polarity and Solubility of Malonic Acid_Chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. frontiersin.org [frontiersin.org]

- 8. Designing and Constructing a Novel Artificial Pathway for Malonic Acid Production Biologically - PMC [pmc.ncbi.nlm.nih.gov]

Allylmalonic Acid: An In-depth Technical Guide on its Acidity and pKa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of allylmalonic acid. It is designed to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental methodologies, and a theoretical framework for understanding the chemical properties of this compound.

Introduction to this compound

This compound, with the chemical formula C₆H₈O₄, is a dicarboxylic acid featuring an allyl group substituent on the alpha-carbon. Its structure plays a significant role in its chemical reactivity and acidity, making it a molecule of interest in organic synthesis and medicinal chemistry. Understanding the acid dissociation constant (pKa) is crucial for predicting its behavior in various chemical and biological systems, including its ionization state at physiological pH, which is a critical parameter in drug design and formulation.

Acidity and pKa of this compound

The acidity of a carboxylic acid is quantified by its pKa value, which represents the pH at which the acid is 50% dissociated in an aqueous solution. For a dicarboxylic acid like this compound, there are two pKa values, corresponding to the sequential loss of two protons.

2.1. pKa Values

| Compound | pKa₁ | pKa₂ | Data Type |

| This compound | 2.85 ± 0.34 | Not Reported | Predicted |

| Malonic Acid | 2.83[1][2][3][4][5] | 5.69[1][2][4] | Experimental |

2.2. Discussion of Acidity

The acidity of a carboxylic acid is influenced by the electronic effects of its substituents. The allyl group, consisting of a vinyl group attached to a methylene (B1212753) bridge (-CH₂-CH=CH₂), is generally considered to be weakly electron-donating through an inductive effect (+I).[6] Electron-donating groups tend to destabilize the carboxylate anion formed upon deprotonation, which would typically lead to a decrease in acidity (a higher pKa value).[7][8][9]

However, the predicted pKa₁ of this compound (2.85) is very close to the experimental pKa₁ of malonic acid (2.83). This suggests that the electron-donating effect of the allyl group is minimal in this context. The sp² hybridized carbons of the vinyl group within the allyl substituent can also exert a weak electron-withdrawing inductive effect, which may counteract the electron-donating effect of the alkyl portion of the group. The proximity of the double bond to the carboxylic acid groups could lead to a complex interplay of electronic effects.

The second pKa of malonic acid (5.69) is significantly higher than the first. After the first proton is removed, the resulting carboxylate anion makes it more difficult to remove the second, more positively charged proton due to electrostatic repulsion. A similar trend would be expected for this compound.

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental experimental procedure in chemical analysis. The following are detailed methodologies for two common and reliable techniques.

3.1. Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[10] It involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte (e.g., 0.01 M this compound) in deionized, carbonate-free water.

-

Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH), also in carbonate-free water.

-

Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

-

-

Titration Procedure:

-

Place a known volume of the analyte solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution at a constant rate.

-

Add the titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence points.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa values can be determined from the half-equivalence points. For a dicarboxylic acid, pKa₁ is the pH at the first half-equivalence point, and pKa₂ is the pH at the second half-equivalence point.

-

Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.

-

3.2. UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore in proximity to the ionizable group, leading to a change in the UV-Vis spectrum upon ionization.[11][12]

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol (B129727) or water).

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.

-

Prepare a set of solutions with a constant concentration of the analyte in each of the buffer solutions.

-

-

Spectroscopic Measurement:

-

Record the UV-Vis spectrum of the analyte in each buffer solution over an appropriate wavelength range.

-

Identify the wavelengths at which the absorbance of the protonated and deprotonated species are maximal and differ significantly.

-

-

Data Analysis:

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. The Henderson-Hasselbalch equation can be used to fit the data and determine the pKa.[13]

-

Logical Relationships in Dissociation

The dissociation of a dicarboxylic acid such as this compound occurs in a stepwise manner. The following diagram illustrates this equilibrium process.

Caption: Stepwise dissociation of this compound.

This guide has provided a detailed examination of the acidity and pKa of this compound, supported by comparative data, robust experimental protocols, and a clear visualization of its dissociation behavior. This information is intended to be a valuable asset for scientists and researchers in their ongoing work.

References

- 1. Malonic acid | 141-82-2 [chemicalbook.com]

- 2. Malonic Acid - Formula, Significance, Properties | Turito [turito.com]

- 3. Malonic Acid (CAS 141-82-2) & Diethyl Malonate – High-Purity Chemicals By BLi-T CHEM - BLi-T [blitchem.com]

- 4. atamankimya.com [atamankimya.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 8. CHEM-GUIDE: Effect of constituents on the acidic strength of carboxylic acid [chem-guide.blogspot.com]

- 9. sarthaks.com [sarthaks.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 13. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide to the Stability and Reactivity of Allylmalonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylmalonic acid, a dicarboxylic acid featuring a reactive allyl group, serves as a versatile building block in organic synthesis, particularly in the preparation of substituted carboxylic acids and barbiturates. This guide provides a comprehensive overview of the stability and reactivity of this compound, consolidating available data on its physical and chemical properties. Detailed experimental protocols for its synthesis and key transformations are presented, alongside a discussion of its thermal and pH-dependent stability, drawing on data from related malonic acid derivatives where specific information for the title compound is unavailable. This document aims to be a valuable resource for chemists and pharmaceutical scientists engaged in research and development involving this important synthetic intermediate.

Physicochemical Properties

This compound is a white crystalline solid with a melting point in the range of 102-105 °C.[1] It is characterized by the presence of two carboxylic acid functionalities and a terminal double bond, which dictate its chemical behavior.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O₄ | [1] |

| Molecular Weight | 144.13 g/mol | [1] |

| Melting Point | 102-105 °C | [1] |

| CAS Number | 2583-25-7 | [1] |

| Appearance | White powder | [2] |

| Assay | ≥98.0% (Titration) | [2] |

Stability Profile

The stability of this compound is influenced by temperature and pH, primarily due to the lability of the carboxyl groups and the potential for reactions involving the allyl moiety.

Thermal Stability

dot

Caption: Proposed thermal decarboxylation of this compound.

pH-Dependent Stability

The stability of this compound in aqueous solutions is expected to be pH-dependent. The carboxylic acid groups can be deprotonated under basic conditions, forming the corresponding carboxylate salts, which are generally more stable. Under acidic conditions, the ester linkages of this compound esters are susceptible to hydrolysis, yielding the parent dicarboxylic acid. While specific pH-rate profiles for this compound hydrolysis are not available, studies on other esters show that hydrolysis rates are significantly influenced by pH.[4][5] It is anticipated that the allyl ester group would also be labile under acidic or basic conditions, although quantitative data is lacking.

Reactivity and Synthetic Applications

This compound's reactivity is centered around its three key functional groups: the two carboxylic acids and the terminal alkene. These sites allow for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Reactions of the Carboxylic Acid Groups

The carboxylic acid groups of this compound can be readily esterified under standard conditions, such as Fischer esterification with an alcohol in the presence of an acid catalyst.

dot

Caption: Esterification of this compound.

As previously mentioned, the most significant reaction of the carboxylic acid groups is decarboxylation upon heating, which is a common feature of malonic acid derivatives.[3] This reaction is a key step in the malonic ester synthesis for the production of substituted carboxylic acids.

Reactions of the Methylene (B1212753) Group (α-Carbon)

The methylene proton alpha to both carbonyl groups is acidic and can be removed by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can undergo alkylation.

The enolate of this compound (or its esters) can be alkylated with various electrophiles, such as alkyl halides. This allows for the introduction of a second substituent at the α-carbon.

dot

Caption: Alkylation of diethyl allylmalonate.

Reactions of the Allyl Group

The terminal double bond of the allyl group is susceptible to electrophilic addition reactions.

The alkene can react with bromine (Br₂) to form the corresponding dibromo derivative. This reaction proceeds via a cyclic bromonium ion intermediate.

dot

Caption: Bromination of the allyl group in this compound.

Applications in Barbiturate Synthesis

Substituted malonic esters, including diethyl allylmalonate, are key precursors in the synthesis of barbiturates. The reaction involves a condensation with urea (B33335) in the presence of a strong base.[6] The resulting allyl-substituted barbiturates have been investigated for their pharmacological properties.[7][8]

Experimental Protocols

Synthesis of Diethyl Allylmalonate[9]

Materials:

-

Diethyl malonate

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (B52724) (CH₃CN)

-

Celite

Procedure:

-

Under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL) to a 500 mL three-neck round-bottom flask.

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80 °C and maintain for 24 hours.

-

Cool the reaction mixture to room temperature and filter through a bed of Celite.

-

Wash the Celite bed with acetonitrile (100 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield diethyl allylmalonate as a colorless liquid (yield: 24 g).

Synthesis of this compound (via Hydrolysis of Diethyl Allylmalonate)

Materials:

-

Diethyl allylmalonate

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve diethyl allylmalonate in ethanol in a round-bottom flask.

-

Add an aqueous solution of NaOH or KOH (2.2 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield this compound.

Alkylation of Diethyl Allylmalonate with Methyl Iodide (Adapted from a general procedure)[10]

Materials:

-

Sodium metal

-

Absolute ethanol

-

Diethyl allylmalonate

-

Methyl iodide

-

Glacial acetic acid

-

Diethyl ether

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium (1 equivalent) in absolute ethanol.

-

Once all the sodium has dissolved, add diethyl allylmalonate (1 equivalent).

-

Bubble methyl iodide (1.05 equivalents) into the stirred solution. The reaction is exothermic.

-

After the addition is complete, heat the solution to reflux for 30 minutes.

-

Neutralize the cooled solution with glacial acetic acid.

-

Filter the precipitated sodium bromide and wash with cold ethanol.

-

Remove the bulk of the ethanol by distillation.

-

Add water containing a small amount of HCl to the residue and shake well.

-

Separate the ester layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with dilute acid, dry over calcium chloride, and distill under vacuum to obtain diethyl allyl(methyl)malonate.

Fischer Esterification of this compound with Ethanol (General Procedure)[11][12]

Materials:

-

This compound

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in a large excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Remove the excess ethanol under reduced pressure.

-

Add water and ethyl acetate to the residue.

-

Separate the organic phase and wash with saturated NaHCO₃ solution and then with saturated NaCl solution.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain diethyl allylmalonate.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering multiple reaction sites for derivatization. Its stability is a key consideration in its application, with thermal decarboxylation being a prominent characteristic. While specific quantitative data on its stability under various pH conditions are limited, analogies to other malonic acid derivatives suggest that it is most stable under neutral to slightly acidic conditions. The provided experimental protocols offer a practical guide for the synthesis and manipulation of this important building block, which will continue to find applications in the development of novel pharmaceuticals and other functional molecules. Further research into the quantitative aspects of its stability and reactivity would be beneficial for optimizing its use in complex synthetic endeavors.

References

- 1. 烯丙基丙二酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound = 98.0 T 2583-25-7 [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and basic pharmacology of N-substituted and N,N'-disubstituted ALLYL BARBITURATES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of new sulfuric derivatives of allobarbital (5,5-diallylbarbituric acid) with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Allylmalonic Acid from Diethyl Malonate

Introduction

The malonic ester synthesis is a versatile and fundamental reaction in organic chemistry used to prepare substituted carboxylic acids from diethyl malonate.[1] This process involves the alkylation of the α-carbon of diethyl malonate, followed by hydrolysis and decarboxylation.[2][3] This document provides detailed protocols for the synthesis of allylmalonic acid, a valuable intermediate in the production of various organic compounds, including barbiturates and other biologically active molecules.[1][4] The synthesis proceeds in two primary stages: the alkylation of diethyl malonate with an allyl halide to form diethyl allylmalonate, and the subsequent hydrolysis and decarboxylation of this intermediate to yield the final product.

Reaction Principle

The overall synthesis can be broken down into two key transformations:

-

Alkylation of Diethyl Malonate: The α-hydrogens of diethyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[5] A suitable base, such as sodium ethoxide, readily deprotonates the α-carbon to form a resonance-stabilized enolate ion.[3] This enolate acts as a nucleophile and undergoes an SN2 reaction with an alkyl halide, such as allyl bromide, to form a C-C bond, yielding diethyl allylmalonate.[2][5]

-

Hydrolysis and Decarboxylation: The resulting diethyl allylmalonate is first hydrolyzed under basic conditions (saponification) to produce a dicarboxylate salt.[6] Subsequent acidification yields the corresponding dicarboxylic acid, this compound.[7] This β-dicarboxylic acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to furnish the final product.[1][6]

Quantitative Data Summary

The following tables summarize representative quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of Diethyl Allylmalonate

| Starting Materials | Base/Solvent | Alkylating Agent | Reaction Conditions | Yield | Reference |

| Diethyl Malonate | Sodium Ethoxide in Ethanol (B145695) | Allyl Chloride | Not specified | 91% | [7] |

| Diethyl Malonate | Anhydrous K₂CO₃ in CH₃CN | Allyl Bromide | Heated to 80°C for 24 hours | ~96% ¹ | [8] |

| Diethyl Malonate | Sodium Hydride in DMF/THF | Allyl Bromide | Reflux for 1 hour | Not specified | [9] |

¹ Yield calculated based on reported mass of starting material (20 g) and product (24 g).

Table 2: Synthesis of this compound

| Starting Material | Reagents | Reaction Conditions | Yield | Reference |

| Diethyl Allylmalonate | 1. Sodium Hydroxide (B78521) | Saponification followed by acidification | 82% | [7] |

| 2. Acid |

Experimental Protocols

Protocol 1: Synthesis of Diethyl Allylmalonate

This protocol describes the alkylation of diethyl malonate using sodium ethoxide as the base.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Allyl bromide

-

Round-bottom flask (three-necked)

-

Reflux condenser with drying tube (e.g., CaCl₂)

-

Mechanical stirrer

-

Dropping funnel

-